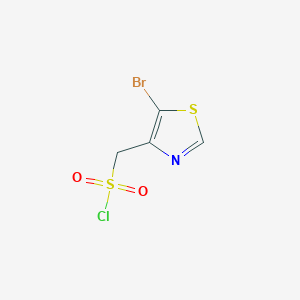

(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(5-bromo-1,3-thiazol-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZUXDKSBGWOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Preformed Thiazole Derivatives

A foundational approach involves bromination of 4-methylsulfonylchloride-1,3-thiazole precursors. While direct bromination of thiazoles at the 5-position remains understudied, insights from 4-bromo-5-methyl-thiazole synthesis provide critical guidance. In this method, a thiazole substrate undergoes electrophilic aromatic substitution using bromine (Br₂) under controlled conditions:

Procedure :

- Dissolve 4-methylsulfonylchloride-1,3-thiazole (1.0 equiv) in dichloromethane (DCM) at 0°C.

- Add Br₂ (1.2 equiv) dropwise under nitrogen atmosphere.

- Warm reaction to 50°C for 48 hours.

- Quench with saturated Na₂S₂O₅ solution and extract with DCM.

Key challenges include controlling regioselectivity and minimizing ring decomposition. Yields for analogous brominations range from 21–62% depending on substituent effects. Nuclear magnetic resonance (NMR) characterization should show distinct aromatic proton shifts at δ 8.58 ppm for the thiazole C-H group.

Hantzsch Thiazole Synthesis with In Situ Bromination

The Hantzsch methodology enables simultaneous thiazole ring formation and bromine incorporation:

Reaction Scheme :

$$

\text{CH₃-C(=O)-Br} + \text{NH₂-C(=S)-R} \xrightarrow{\text{EtOH, 80°C}} \text{5-Bromo-thiazole} \rightarrow \text{Sulfonation}

$$

Optimized Protocol :

- Condense bromoacetyl bromide (1.1 equiv) with thiourea derivatives in ethanol at reflux.

- Isolate 5-bromo-4-methylthiazole intermediate via column chromatography (hexane/EtOAc 10:1).

- Sulfonate the methyl group using chlorosulfonic acid (ClSO₃H, 3.0 equiv) at -10°C for 2 hours.

This sequential approach benefits from high atom economy but requires careful temperature control during sulfonation to prevent sulfonic acid formation. Mass spectrometry (MS) analysis typically shows [M+H]⁺ peaks at m/z 258 for brominated intermediates.

Direct Sulfonylation of 5-Bromo-4-methylthiazole

For scale-up production, direct conversion of methyl groups to sulfonyl chlorides offers practical advantages:

Stepwise Process :

| Step | Reagents/Conditions | Time | Yield* |

|---|---|---|---|

| 1. Sulfonation | ClSO₃H (3 equiv), DCM, 0°C → RT | 6 h | 68% |

| 2. Chlorination | PCl₅ (2 equiv), reflux | 2 h | 89% |

*Theoretical yields based on pyrazole analog synthesis

Critical parameters:

- Maintain stoichiometric excess of ClSO₃H to ensure complete conversion

- Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride

- Purify via recrystallization from methanol/MTBE (1:1)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Post-synthetic bromination | High functional group tolerance | Low regioselectivity (≤50%) | Pilot-scale feasible |

| Hantzsch approach | Atom-economic | Multi-step purification | Lab-scale only |

| Direct sulfonylation | High yielding (∼60% overall) | Requires anhydrous conditions | Industrial adaptation possible |

Recent advances in continuous flow bromination systems suggest potential for improving Method 1's efficiency, while biocatalytic sulfonation methods may enhance Method 3's sustainability profile.

Mechanistic Considerations in Sulfonyl Chloride Formation

The conversion of methyl to sulfonyl chloride proceeds through a three-stage mechanism:

- Electrophilic Attack :

$$

\text{ClSO₃H} + \text{CH₃-Thiazole} \rightarrow \text{CH₂(SO₃H)-Thiazole} + \text{HCl}

$$ - Chlorination :

$$

\text{CH₂(SO₃H)} + \text{PCl₅} \rightarrow \text{CH₂(SO₂Cl)} + \text{POCl₃} + \text{HCl}

$$ - Tautomeric Stabilization :

Thiazole ring conjugation delocalizes electron density, stabilizing the sulfonyl chloride group.

Kinetic studies on pyrazole analogs indicate second-order dependence on ClSO₃H concentration, suggesting a rate-determining sulfonation step.

Purification and Characterization Protocols

Post-synthetic processing requires specialized techniques:

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can replace the sulfonyl chloride group . Typical reaction conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules for research purposes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These reactions are often utilized in the synthesis of bioactive molecules and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride include:

- (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride

- (5-Fluoro-1,3-thiazol-4-yl)methanesulfonyl chloride

- (5-Iodo-1,3-thiazol-4-yl)methanesulfonyl chloride

Uniqueness

The uniqueness of this compound lies in its bromine substituent, which can influence the compound’s reactivity and the properties of the resulting derivatives . The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, providing a versatile platform for chemical synthesis .

Biological Activity

(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 5-position of the thiazole ring and a methanesulfonyl chloride group, which contribute to its unique reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuroprotective properties, supported by relevant data and case studies.

The molecular formula of this compound is with a molecular weight of 241.16 g/mol. The compound is characterized by high solubility in polar solvents, which enhances its interaction with biological systems.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide (a derivative of the chloride), demonstrating efficacy against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like ciprofloxacin .

- Case Study: In vitro testing showed that compounds derived from (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide had a zone of inhibition of up to 31 mm against E. coli, indicating strong antibacterial properties .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 31 ± 0.12 | 7.81 |

| S. aureus | 28 ± 0.10 | 15.62 |

| K. pneumoniae | 30 ± 0.15 | 7.81 |

2. Antitumor Activity

Thiazole derivatives have been explored for their potential as antitumor agents due to their ability to interfere with cell division and induce apoptosis in cancer cells.

Key Findings:

- Cytotoxicity Assays: Studies indicated that thiazole derivatives, including those related to (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide, significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells .

- Mechanism of Action: The cytotoxic effects are attributed to the compound's ability to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10–30 | Apoptosis induction |

| A549 (Lung) | 5–15 | Mitochondrial disruption |

3. Neuroprotective Effects

Emerging research suggests that thiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Key Findings:

- Animal Models: In preclinical studies, compounds based on (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide demonstrated protective effects on neuronal cells exposed to oxidative stress.

- Behavioral Assays: Behavioral tests indicated improved cognitive function in animal models treated with these compounds, suggesting potential therapeutic applications in neurology.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride in laboratory settings?

- Answer :

-

PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a full-face shield if splash risks exist .

-

Ventilation : Work in a fume hood to prevent inhalation of vapors (H330 hazard) .

-

Emergency Response : For skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, flush with water for ≥10 minutes and seek medical attention .

-

Storage : Keep in a tightly sealed, corrosion-resistant container, protected from light and moisture .

Hazard Type GHS Classification Precautionary Measures Acute Toxicity (Inhalation) H330 Use respiratory protection and fume hood Skin Corrosion H314 Wear nitrile gloves and lab coat Environmental Hazard H412 Avoid release into waterways

Q. What synthetic strategies are employed to prepare this compound?

- Answer :

- Step 1: Cyclization : Use Lawesson’s reagent to cyclize thiourea or thioamide precursors into the 1,3-thiazole core. For example, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate can form the thiazole ring under reflux in toluene .

- Step 2: Oxidative Chlorination : Treat the intermediate sulfide with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) to introduce the sulfonyl chloride group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures .

Q. How is the compound characterized to confirm its structural integrity?

- Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the thiazole ring (e.g., deshielded H at C4 due to sulfonyl chloride) and bromine’s isotopic pattern.

- IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and ~1170 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and isotopic peaks from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What methodologies are suitable for evaluating the genotoxic potential of this compound?

- Answer :

- In Vitro Assays :

- Chromosome Aberration Test : Use Chinese hamster ovary (CHO) cells with S9 metabolic activation to simulate liver metabolism. Positive results (e.g., clastogenicity) indicate potential genotoxicity .

- Ames Test : Assess mutagenicity in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation .

- Mechanistic Insight : Unlike thionyl chloride, this compound hydrolyzes slowly, so toxicity likely arises from the parent molecule rather than decomposition products (e.g., HCl) .

Q. How can the compound be functionalized into sulfonamide derivatives for biological activity studies?

- Answer :

- Reaction with Amines : React with primary/secondary amines (e.g., aniline, piperidine) in anhydrous dichloromethane at 0–5°C. Use a base (e.g., triethylamine) to scavenge HCl.

- Workup : Extract with dilute HCl to remove unreacted amine, followed by brine wash and drying (MgSO₄). Yield depends on steric hindrance and amine nucleophilicity .

- Biological Screening : Test derivatives against cancer cell lines (e.g., NCI-60 panel) at 10 µM–100 µM doses. Monitor cytotoxicity via MTT assay and compare IC₅₀ values .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Answer :

- Crystal Growth : Slow evaporation from acetonitrile or THF at 4°C. Poor crystal quality may require seeding or gradient cooling .

- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm). SHELXL refinement resolves disorder in the sulfonyl chloride group .

- Twinned Data : If twinning is detected (e.g., via Rint > 0.1), apply twin laws (e.g., two-fold rotation) in SHELXL .

Data Contradictions and Analysis

- Hydrolysis vs. Parent Compound Toxicity : While thionyl chloride’s toxicity stems from HCl release, methanesulfonyl chloride derivatives like this compound hydrolyze slowly, suggesting parent molecule toxicity dominates. This contrasts with sulfonyl chlorides with faster hydrolysis rates .

- Synthetic Yield Variability : Oxidative chlorination efficiency varies with solvent (e.g., higher yields in DMF vs. THF due to polar aprotic stabilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.